Diethyl (2,5-Difluorophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-Difluorophenyl)phosphonate is an organophosphorus compound that contains a phosphonate group attached to a 2,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-difluorophenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2,5-difluorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 2,5-difluorobenzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,5-difluorophenyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions may involve the use of bases and solvents like THF or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phosphonate esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Diethyl (2,5-difluorophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.
Materials Science: It is explored for its use in the preparation of advanced materials, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of diethyl (2,5-difluorophenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins that recognize phosphate groups. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2,6-difluorophenyl)phosphonate: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
Diethyl (2,4-difluorophenyl)phosphonate: Another isomer with fluorine atoms at the 2 and 4 positions.
Diethyl (3,5-difluorophenyl)phosphonate: An isomer with fluorine atoms at the 3 and 5 positions.
Uniqueness
Diethyl (2,5-difluorophenyl)phosphonate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C10H13F2O3P |
---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,4-difluorobenzene |
InChI |
InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
GGKNTXDCKHBIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.